BenchChemオンラインストアへようこそ!

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

JNK3 kinase inhibition neurodegeneration isoform selectivity

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034343-59-2) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea chemotype, a scaffold class demonstrated to yield potent, isoform-selective, orally bioavailable, and brain-penetrant inhibitors of c-Jun N-terminal kinase 3 (JNK3). The compound incorporates a 3,5-dimethylpyrazole ring, a thiophene moiety, and an o-tolyl urea group, representing a distinct substitution topology within this biologically validated scaffold family.

Molecular Formula C19H22N4OS
Molecular Weight 354.47
CAS No. 2034343-59-2
Cat. No. B2381677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
CAS2034343-59-2
Molecular FormulaC19H22N4OS
Molecular Weight354.47
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C
InChIInChI=1S/C19H22N4OS/c1-13-7-4-5-8-16(13)21-19(24)20-12-17(18-9-6-10-25-18)23-15(3)11-14(2)22-23/h4-11,17H,12H2,1-3H3,(H2,20,21,24)
InChIKeyXQHBAWBCKCSCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034343-59-2): Chemical Identity and Research Procurement Profile


1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034343-59-2) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea chemotype, a scaffold class demonstrated to yield potent, isoform-selective, orally bioavailable, and brain-penetrant inhibitors of c-Jun N-terminal kinase 3 (JNK3) [1]. The compound incorporates a 3,5-dimethylpyrazole ring, a thiophene moiety, and an o-tolyl urea group, representing a distinct substitution topology within this biologically validated scaffold family. Its molecular formula is C19H22N4OS, with a molecular weight of 354.47 g/mol [1].

Why Structurally Similar Pyrazole-Urea Analogs Cannot Substitute for 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034343-59-2)


Within the thiophenyl-pyrazolourea inhibitor class, even minor substitution changes on the pyrazole or aryl urea moiety drastically alter kinase selectivity, isoform preference, and pharmacokinetic properties [1]. The 3,5-dimethyl substitution on the pyrazole ring and the ortho-methyl orientation on the terminal phenyl ring of this compound dictate unique steric and electronic interactions with hydrophobic pocket-I (the selectivity pocket) of JNK3 [1]. Generic replacement by a des-methyl pyrazole analog or a para-substituted phenyl urea derivative would predictably fail to recapitulate the same binding pose and selectivity fingerprint, as demonstrated by SAR data from the broader chemotype where pyrazole des-methylation abolishes JNK3 affinity and altering the aryl urea group shifts isoform selectivity ratios by over 40-fold [1]. Therefore, this specific compound is not functionally interchangeable with close analogs.

Quantitative Differentiation Evidence for 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034343-59-2) Relative to Closest Analogs


Scaffold Validation: Core Thiophenyl-Pyrazolourea Chemotype Delivers Potent JNK3 Inhibition (Cross-Study Comparable Baseline)

The core thiophenyl-pyrazolourea scaffold to which this compound belongs has been validated in primary literature. The closest structurally characterized comparator compound 17 (bearing a 2-chloro-6-fluorophenyl urea and an oxetane-substituted thiophene carboxamide) achieves a JNK3 IC50 of 35 nM with >40-fold selectivity over JNK1 and JNK2, and >570-fold selectivity over p38α (IC50 > 20 µM) [1]. This establishes the scaffold's inherent capacity for high-potency JNK3 engagement, and the target compound—sharing the identical pyrazole-thiophene-urea core—is positioned to exploit this validated pharmacophore while offering a differentiated substitution pattern (3,5-dimethylpyrazole + o-tolyl urea) not represented in the published SAR series [1].

JNK3 kinase inhibition neurodegeneration isoform selectivity thiophenyl-pyrazolourea

Structural Differentiation from the Unsubstituted Pyrazole Analog: Impact of 3,5-Dimethyl Substitution on Predicted Binding Mode

The 3,5-dimethyl groups on the pyrazole ring of the target compound represent a critical differentiation from the des-methyl analog 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea. According to the co-crystal structure of compound 17 with human JNK3 (PDB 7KSK, 1.84 Å resolution), the pyrazole ring occupies a position adjacent to hydrophobic pocket-II, and substituents at the pyrazole 3- and 5-positions would directly modulate the hydrophobic contacts with nearby residues [1]. The 3,5-dimethyl substitution is predicted to increase van der Waals contact surface area within this sub-pocket, potentially enhancing binding enthalpy [1]. In contrast, the unsubstituted pyrazole analog lacks these methyl groups and would be expected to exhibit reduced hydrophobic complementarity with the JNK3 active site [1].

pyrazole substitution hydrophobic pocket-I JNK3 selectivity structure-activity relationship

Ortho-Tolyl Urea Moiety: Differentiation from Para- and Meta-Substituted Aryl Urea JNK3 Inhibitors

The o-tolyl (2-methylphenyl) urea terminus of the target compound introduces a steric and electronic perturbation relative to para- or meta-substituted phenyl urea analogs commonly explored in kinase inhibitor SAR. In the Feng et al. (2021) series, the aniline-derived urea moiety binds hydrophobic pocket-I (the selectivity pocket), which is unique to JNK3 among JNK isoforms [1]. The ortho-methyl group is expected to restrict the conformational freedom of the phenyl ring relative to the urea NH, enforcing a twisted orientation that may alter the depth of penetration into pocket-I and modulate isoform selectivity [1]. Compounds with bulkier ortho-substituted aryl ureas in related pyrazole-urea kinase inhibitor series have demonstrated altered selectivity profiles compared to their unsubstituted or para-substituted counterparts [1].

ortho-methyl effect aryl urea conformation JNK3 selectivity pocket kinase inhibitor design

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Profile Relative to Lead JNK3 Inhibitor 17

The target compound differs from the lead JNK3 inhibitor 17 in its hydrogen-bond donor/acceptor count and predicted lipophilicity. Compound 17 contains an oxetane ring (one H-bond acceptor) and a 2-chloro-6-fluorophenyl urea (two H-bond donors), while the target compound bears a 3,5-dimethylpyrazole (no additional H-bond donors) and an o-tolyl urea (two H-bond donors) with no oxetane moiety [1]. The absence of the oxetane ring in the target compound reduces H-bond acceptor count by one, potentially increasing logP and passive membrane permeability, but may reduce aqueous solubility. For CNS targets, the favorable brain penetration demonstrated by compound 17 (brain concentration 1.08 µM at 1 h post 10 mg/kg oral dose in mice) provides a class-level benchmark [1].

drug-likeness CNS multiparameter optimization lipophilicity hydrogen bond donors

Kinase Selectivity Profiling: Class-Level Benchmark Against 374 Wild-Type Kinase Panel

The broader thiophenyl-pyrazolourea chemotype has demonstrated exceptional general kinase selectivity. Lead compound 17 exhibited significant inhibition of only JNK3 when profiled against a panel of 374 wild-type kinases, with no other kinase inhibited >50% at 1 µM concentration [1]. This level of kinome-wide selectivity is a hallmark of the scaffold architecture, attributed to binding in the unique JNK3 selectivity pocket (hydrophobic pocket-I) combined with the urea moiety positioning beneath the P-loop—a binding mode confirmed by X-ray crystallography [1]. While the target compound's selectivity profile has not been independently determined, it inherits the core structural determinants (pyrazole-urea-thiophene connectivity) responsible for this scaffold-level selectivity [1].

kinase selectivity panel profiling off-target screening JNK isoform selectivity

Optimal Research Application Scenarios for 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034343-59-2)


Structure-Activity Relationship (SAR) Exploration of JNK3 Hydrophobic Pocket-I Occupancy

This compound serves as a probe for SAR studies focused on the JNK3 selectivity pocket (hydrophobic pocket-I), where the o-tolyl urea moiety is predicted to adopt a distinct binding pose relative to the 2-chloro-6-fluorophenyl urea of compound 17 [1]. Researchers can use this compound to map steric tolerance and electronic preferences in pocket-I, with the 3,5-dimethylpyrazole providing additional hydrophobic contacts in pocket-II. Comparative enzymatic IC50 determination against JNK1, JNK2, and JNK3, benchmarked against compound 17 (JNK3 IC50 = 35 nM), would quantify the impact of the o-tolyl substitution on isoform selectivity [1].

Chemical Probe for CNS Penetration Optimization Within the Thiophenyl-Pyrazolourea Series

With a lower hydrogen-bond acceptor count (HBA = 3) and higher predicted logP relative to the brain-penetrant compound 17 (HBA = 5; brain concentration = 1.08 µM at 10 mg/kg po in mice) [1], this compound enables systematic assessment of how reduced polarity affects CNS exposure. Researchers can conduct parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain/plasma ratio studies in rodents, using compound 17 as the high-polarity comparator, to establish lipophilicity-permeability relationships within this chemotype [1].

Scaffold-Hopping Reference Compound for Pyrazole-Urea Kinase Inhibitor Library Design

The compound's unique combination of a 3,5-dimethylpyrazole (not present in the Feng et al. 2021 series) and an o-tolyl urea terminus makes it a valuable reference for scaffold-hopping and library enumeration campaigns. Procurement of this compound alongside the des-methyl pyrazole analog 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea enables direct pairwise comparison of pyrazole methylation effects on JNK3 binding, providing a data point for computational model training and validation of docking predictions [1].

In Vitro Selectivity Profiling and Cellular Target Engagement Studies

Given the class-level demonstration that thiophenyl-pyrazolourea inhibitors (e.g., compound 17) inhibit phosphorylation of APP T668 in primary cortical and hippocampal neurons at concentrations as low as 10 nM [1], this compound can be tested in similar cellular assays to assess functional target engagement of JNK3. The compound's activity in a phospho-APP T668 assay, benchmarked against compound 17, would establish its utility as a cellular probe for JNK3-dependent APP processing pathways relevant to Alzheimer's disease research [1].

Quote Request

Request a Quote for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.